molecular formula C21H27NO3 B11070758 N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide

Cat. No.: B11070758
M. Wt: 341.4 g/mol
InChI Key: MRLPYSKVQNVRLB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide: is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with phenylmagnesium bromide to form the corresponding alcohol, which is then converted to the amide using standard amide coupling reagents such as EDCI.HCl and DMAP in anhydrous dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as FAAH, which is responsible for the degradation of anandamide, a neurotransmitter involved in pain, anxiety, and depression. This inhibition leads to increased levels of anandamide, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide is unique due to its specific structural features that allow it to interact with multiple biological targets, making it a versatile compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide

InChI

InChI=1S/C21H27NO3/c1-15(2)21(23)22-14-18(12-16-8-6-5-7-9-16)17-10-11-19(24-3)20(13-17)25-4/h5-11,13,15,18H,12,14H2,1-4H3,(H,22,23)

InChI Key

MRLPYSKVQNVRLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC(CC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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